
3-Phenylazepane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylazepane;hydrochloride is a synthetic compound, also known as PEPH, that belongs to the azepane class of chemicals. It has a molecular formula of C12H18ClN and a molecular weight of 211.73 .
Molecular Structure Analysis
The molecular structure of 3-Phenylazepane;hydrochloride consists of a phenyl group attached to an azepane ring . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenylazepane;hydrochloride include its molecular weight of 211.73 . Other properties such as solubility, density, and melting point can be determined using various physicochemical analysis techniques .Applications De Recherche Scientifique
Kinetic and Mechanistic Studies
3-Phenylazepane Hydrochloride's reactivity and potential catalytic applications have been explored through various studies. For instance, the kinetics of oxidation reactions catalyzed by certain compounds in the presence of 3-Phenylazepane Hydrochloride have been investigated, providing insights into its potential applications in chemical synthesis processes. Such studies help understand the compound's behavior in different chemical environments and can lead to the development of new synthetic pathways or improvement of existing ones (Mohana & Prasad, 2008).
Metabolic Engineering for Sustainable Production
In the realm of biotechnology, metabolic engineering efforts have been undertaken to produce 3-Phenylazepane derivatives sustainably. For example, engineering Escherichia coli for de novo production of 3-phenylpropanol, a related compound, via a retrobiosynthesis approach, demonstrates the potential for bio-based production methods. This approach not only highlights the compound's role in flavor and fragrance industries but also emphasizes the shift towards greener manufacturing processes (Liu et al., 2021).
Propriétés
IUPAC Name |
3-phenylazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZOTYLJRCOLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylazepane;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2568483.png)

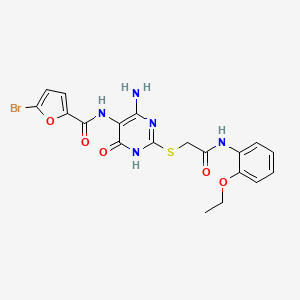
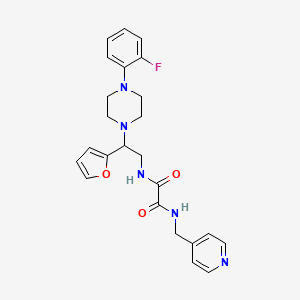
![(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2568490.png)
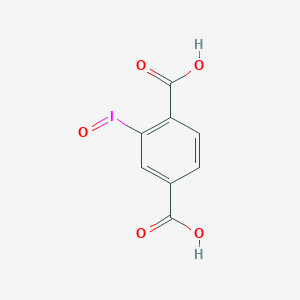
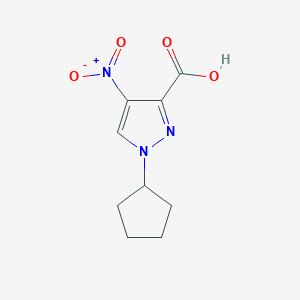
![12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B2568495.png)
![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)
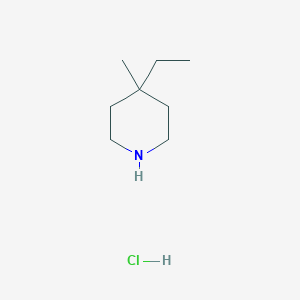
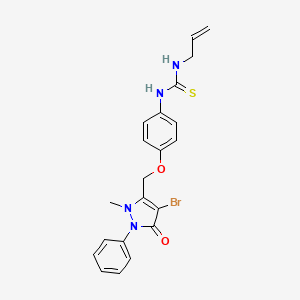
![1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2568500.png)
![Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2568501.png)
